
2-Amino-2'-O-(2-propyn-1-yl)adenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2’-O-(2-propyn-1-yl)adenosine is a modified nucleoside derivative of adenosine. This compound is known for its role as an adenosine receptor agonist, which means it can bind to and activate adenosine receptors, influencing various cellular signaling pathways. The molecular formula of 2-Amino-2’-O-(2-propyn-1-yl)adenosine is C13H16N6O4, and it has a molecular weight of 320.30 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2’-O-(2-propyn-1-yl)adenosine typically involves the following steps:
Starting Material: The synthesis begins with adenosine as the starting material.
Protection of Hydroxyl Groups: The hydroxyl groups of adenosine are protected using suitable protecting groups to prevent unwanted reactions.
Introduction of Propargyl Group: The protected adenosine is then reacted with propargyl bromide in the presence of a base such as potassium carbonate to introduce the propargyl group at the 2’-O position.
Deprotection: The protecting groups are removed under acidic or basic conditions to yield 2-Amino-2’-O-(2-propyn-1-yl)adenosine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Advanced purification techniques like column chromatography and recrystallization are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2’-O-(2-propyn-1-yl)adenosine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the propargyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the adenosine moiety.
Reduction: Reduced forms of the compound, potentially altering the propargyl group.
Substitution: Substituted derivatives at the amino or propargyl positions.
Aplicaciones Científicas De Investigación
2-Amino-2’-O-(2-propyn-1-yl)adenosine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular signaling and as a tool to investigate adenosine receptor functions.
Medicine: Potential therapeutic applications due to its ability to modulate adenosine receptors, which are involved in various physiological processes such as inflammation, cardiovascular function, and neurological activity.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.
Mecanismo De Acción
The mechanism of action of 2-Amino-2’-O-(2-propyn-1-yl)adenosine involves its binding to adenosine receptors (A1, A2A, A2B, and A3). Upon binding, it activates these receptors, leading to the modulation of intracellular signaling pathways such as cyclic AMP (cAMP) production, protein kinase activation, and ion channel regulation. These pathways influence various cellular responses, including anti-inflammatory effects, vasodilation, and neuroprotection.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2’-deoxyadenosine: Lacks the propargyl group, making it less versatile in chemical modifications.
2’-O-Methyladenosine: Contains a methyl group instead of a propargyl group, affecting its reactivity and binding properties.
N6-Benzyladenosine: Modified at the N6 position, leading to different receptor binding affinities and biological activities.
Uniqueness
2-Amino-2’-O-(2-propyn-1-yl)adenosine is unique due to the presence of the propargyl group at the 2’-O position. This modification enhances its ability to participate in click chemistry reactions, making it a valuable tool for bioconjugation and labeling studies. Additionally, its specific binding to adenosine receptors allows for targeted modulation of cellular pathways, distinguishing it from other adenosine derivatives.
Propiedades
Fórmula molecular |
C13H16N6O4 |
|---|---|
Peso molecular |
320.30 g/mol |
Nombre IUPAC |
5-(2,6-diaminopurin-9-yl)-2-(hydroxymethyl)-4-prop-2-ynoxyoxolan-3-ol |
InChI |
InChI=1S/C13H16N6O4/c1-2-3-22-9-8(21)6(4-20)23-12(9)19-5-16-7-10(14)17-13(15)18-11(7)19/h1,5-6,8-9,12,20-21H,3-4H2,(H4,14,15,17,18) |
Clave InChI |
AGYDCNMIAHDTSH-UHFFFAOYSA-N |
SMILES canónico |
C#CCOC1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12101010.png)
![Tert-butyl 1-amino-3-ethoxy-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B12101019.png)
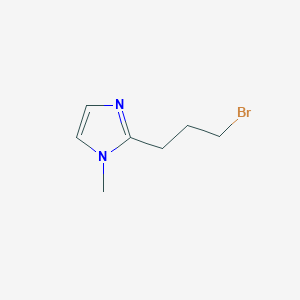
![1-Oxa-3,8-diazaspiro[4.5]decane-8-carboxylic acid, 3-methyl-2-oxo-, 1,1-dimethylethyl ester](/img/structure/B12101026.png)
![2-[(2-acetamidoacetyl)amino]-N-(2-amino-2-oxoethyl)-5-(diaminomethylideneamino)pentanamide](/img/structure/B12101027.png)
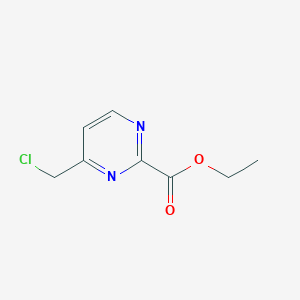
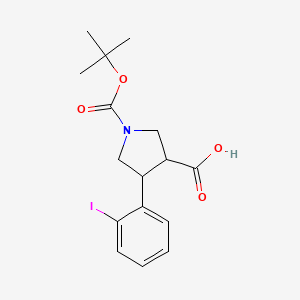
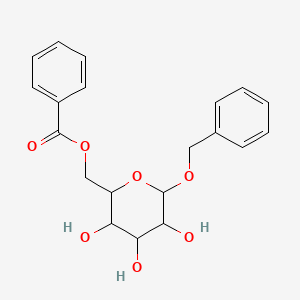
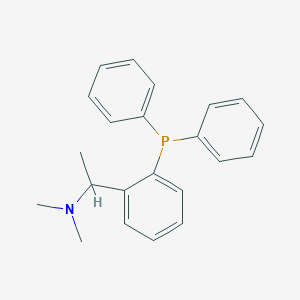

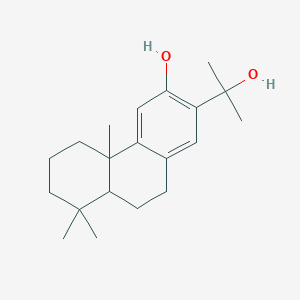

![5-(4-hydroxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B12101097.png)

